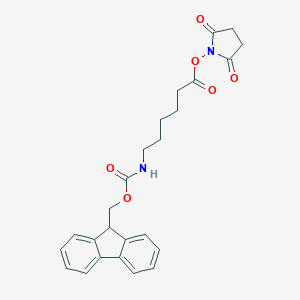

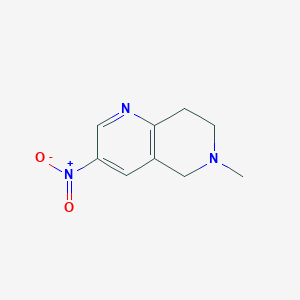

![molecular formula C15H20N2O3 B169449 (R)-(2-Oxo-2,3,4,5-tetrahidro-1H-benzo[b]azepin-3-il)-ácido carbámico éster terc-butílico CAS No. 145485-03-6](/img/structure/B169449.png)

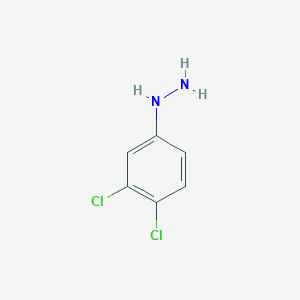

(R)-(2-Oxo-2,3,4,5-tetrahidro-1H-benzo[b]azepin-3-il)-ácido carbámico éster terc-butílico

Descripción general

Descripción

Synthesis Analysis

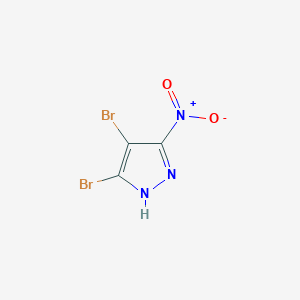

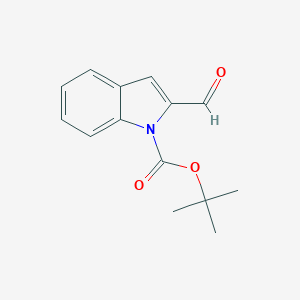

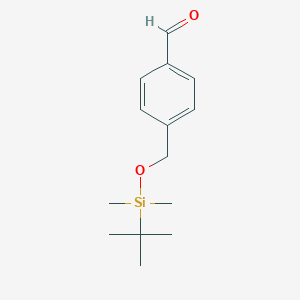

The synthesis of such compounds often involves the use of protecting groups in peptide chemistry . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Aplicaciones Científicas De Investigación

1. Preparación de ésteres de ácido amino Nα-protegido t-Butílico Este compuesto se puede utilizar en la preparación de ésteres t-butílicos de ácido amino Nα-protegido . El método proporciona ésteres t-butílicos con buenos rendimientos y una variedad de cadenas laterales de aminoácidos y sustituyentes toleran las condiciones de reacción .

Síntesis de Péptidos

El compuesto juega un papel importante en la síntesis de péptidos . La protección de las funcionalidades reactivas de los aminoácidos, incluyendo el grupo α-amino, la cadena lateral (aminas, ácidos carboxílicos, alcoholes y tioles), o el extremo del ácido carboxílico es una estrategia esencial en la química de péptidos .

Producción de Biodiesel

El compuesto podría usarse potencialmente en la producción de biodiesel . Esta estrategia aún no explotada basada en investigaciones mecanicistas puede proporcionar pautas generales en múltiples áreas, como la producción de biodiesel .

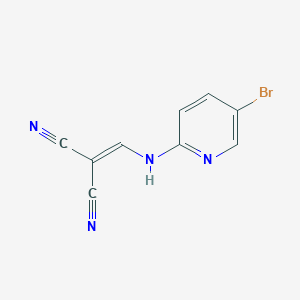

Síntesis Farmacéutica

El compuesto podría utilizarse en la síntesis de productos farmacéuticos . Esta estrategia puede proporcionar pautas generales en múltiples áreas, como la síntesis de productos farmacéuticos .

Síntesis de Materiales Orgánicos

El compuesto podría utilizarse en la síntesis de materiales orgánicos . Esta estrategia puede proporcionar pautas generales en múltiples áreas, como la síntesis de materiales orgánicos

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

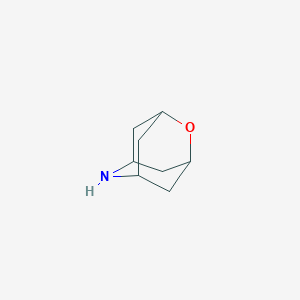

The compound contains a tert-butyl ester group , which is known to undergo ester hydrolysis . This process could potentially lead to the release of active metabolites that interact with the compound’s targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that tert-butyl esters are known to be resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 . This could potentially impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of ester hydrolysis . Additionally, the presence of certain enzymes, such as carboxylesterase, can influence the metabolism of the compound . Other factors, such as temperature and the presence of other substances, could also potentially influence the compound’s action.

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQMLZIXVMSMOI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448538 | |

| Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145485-03-6 | |

| Record name | tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.